N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
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Description
N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C24H20N4O3S2 and its molecular weight is 476.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Study
Nitrogen heterocycles, including 1,3,4-thiadiazole derivatives, are of significant interest due to their broad spectrum of biological activities. The synthesis of these derivatives has been extensively studied for their potential therapeutic effects in various pathological conditions such as inflammation, pain, hypertension, and more notably, their antimicrobial properties. The antimicrobial study of 1,3,4-thiadiazole derivatives demonstrates their potential as antibacterial and antifungal agents, highlighting their importance in scientific research applications beyond their therapeutic uses (Ameen & Qasir, 2017).
Novel Benzodifuranyl and Thiazolopyrimidines Synthesis
The synthesis of novel compounds like benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural compounds such as visnaginone and khellinone has been explored. These compounds have been studied for their analgesic and anti-inflammatory properties, showcasing their potential in the development of new therapeutic agents. The research indicates that certain derivatives exhibit significant COX-2 inhibitory activity, comparable to conventional drugs like sodium diclofenac, thus presenting a new avenue for anti-inflammatory and analgesic drug development (Abu‐Hashem et al., 2020).
Cytotoxicity of Pyrazole and Pyrazolopyrimidine Derivatives
The synthesis and characterization of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their pyrazolo[1,5-a]pyrimidine derivatives have been explored for their potential cytotoxic effects against cancer cells. This research provides insights into the structural requirements for cytotoxic activity, offering a foundation for the development of new anticancer agents (Hassan et al., 2014).
Solid Phase Synthesis of Thiazole Derivatives
The solid-phase synthesis of 2-amino-5-carboxamide thiazole derivatives presents a novel approach to the development of potential drug candidates. This method emphasizes the importance of solid-phase synthesis techniques in the efficient and rapid generation of thiazole derivatives with potential oral bioavailability, demonstrating the versatility of thiazole compounds in drug discovery (Kim et al., 2019).
properties
IUPAC Name |
N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3S2/c1-31-20-13-11-19(12-14-20)25-21(29)15-32-24-28-27-23(33-24)26-22(30)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-14H,15H2,1H3,(H,25,29)(H,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQSUGGXQBJVPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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